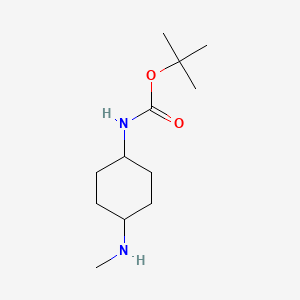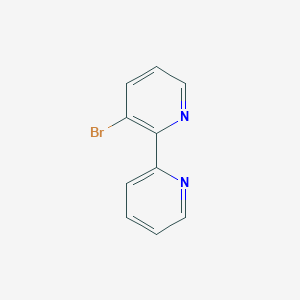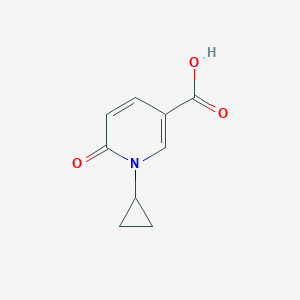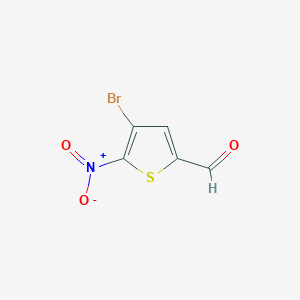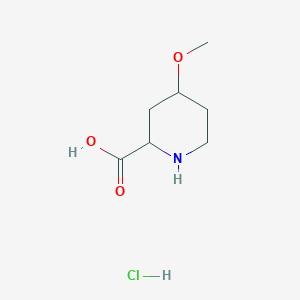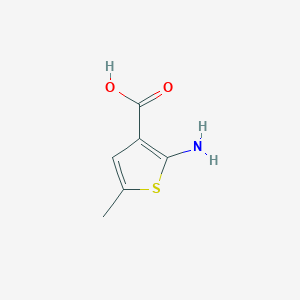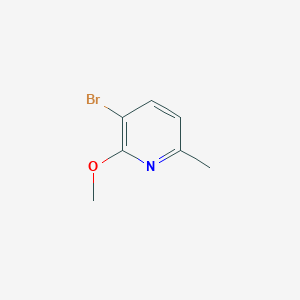
3-Bromo-2-methoxy-6-methylpyridine
Vue d'ensemble
Description
3-Bromo-2-methoxy-6-methylpyridine is a chemical compound with the empirical formula C7H8BrNO . It has a molecular weight of 202.05 g/mol . The compound is represented by the SMILES string BrC1=C(OC)N=C(C)C=C1 .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-methoxy-6-methylpyridine is1S/C7H8BrNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
3-Bromo-2-methoxy-6-methylpyridine is a liquid at room temperature . It has a refractive index of 1.548 and a density of 1.468 g/mL at 25 °C . The compound has a topological polar surface area of 22.1 Ų .Applications De Recherche Scientifique
Synthesis of p38α MAP Kinase Inhibitors
3-Bromo-2-methoxy-6-methylpyridine: is utilized in the synthesis of p38α mitogen-activated protein kinase inhibitors. These inhibitors are crucial in the treatment of cytokine-driven diseases such as rheumatoid arthritis and psoriasis. The compound serves as a starting material for creating optimized inhibitors with improved yields and avoiding the use of palladium as a catalyst .
Development of Anti-Inflammatory Agents
The compound’s role in synthesizing p38α MAP kinase inhibitors also extends to the development of anti-inflammatory agents. Given the enzyme’s involvement in releasing pro-inflammatory cytokines, inhibitors derived from 3-Bromo-2-methoxy-6-methylpyridine could potentially be used to manage inflammatory conditions .
Neurodegenerative Disease Research
Inhibitors synthesized from 3-Bromo-2-methoxy-6-methylpyridine have implications in neurodegenerative disease research. The p38α MAP kinase plays a part in neurodegenerative diseases like Parkinson’s and Alzheimer’s, making these inhibitors valuable for studying and potentially treating such conditions .
Organic Synthesis Building Block
As a bromopyridine derivative, 3-Bromo-2-methoxy-6-methylpyridine acts as a building block in organic synthesis. It’s used to create various complex molecules, which can have applications across different fields of chemical research .
Pharmaceutical Intermediate
This compound is also an intermediate in pharmaceutical manufacturing. Its derivatives can be part of the synthesis process for various drugs, highlighting its importance in medicinal chemistry .
Chemical Research and Education
Due to its unique structure and reactivity, 3-Bromo-2-methoxy-6-methylpyridine is used in chemical research and educational settings. It provides a practical example for teaching and studying nucleophilic substitution reactions .
Material Science Applications
The compound’s properties may be explored in material science for creating new materials with specific electronic or photonic characteristics. Its molecular structure could influence the design of novel materials .
Analytical Chemistry
In analytical chemistry, 3-Bromo-2-methoxy-6-methylpyridine can be used as a standard or reagent in various analytical methods. It helps in the identification and quantification of substances within a sample .
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-2-methoxy-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFXMDCBPCLNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620665 | |
| Record name | 3-Bromo-2-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methoxy-6-methylpyridine | |
CAS RN |
717843-47-5 | |
| Record name | 3-Bromo-2-methoxy-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=717843-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-methoxy-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




